N-Methyl-N-phenylbenzenecarboximidamide
Description
Chemical Identity: N-Methyl-N-phenylbenzenecarboximidamide (CAS No. 57767-07-4) is a substituted benzamidine derivative with the molecular formula C₁₄H₁₃N₃. It features a benzenecarboximidamide backbone modified by methyl and phenyl substituents on the nitrogen atoms.
Properties
CAS No. |
57767-07-4 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-methyl-N-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c1-16(13-10-6-3-7-11-13)14(15)12-8-4-2-5-9-12/h2-11,15H,1H3 |
InChI Key |
BKJFKLRVGOPJDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenylbenzenecarboximidamide can be synthesized through the reaction of N-phenylbenzenecarboximidamide with methylating agents. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzenecarboxylic acid derivatives.
Reduction: Formation of N-methyl-N-phenylamines.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
N-Methyl-N-phenylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Molecular Characteristics :
- Average Molecular Mass : 223.28 g/mol (calculated from formula).
- Key Functional Groups :
- Benzenecarboximidamide core : Provides a planar aromatic system with amidine functionality.
- N-Methyl and N-Phenyl substituents : Enhance steric bulk and modulate electronic effects.
The following table and analysis highlight structural, functional, and regulatory distinctions between N-Methyl-N-phenylbenzenecarboximidamide and related benzenecarboximidamide derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
A. Electronic and Steric Effects :
- This compound : Methyl and phenyl groups introduce steric hindrance, reducing nucleophilic attack on the amidine group. This contrasts with N-hydroxy derivatives (e.g., ), where the hydroxyl group increases hydrogen-bonding capacity and acidity .
B. Physicochemical Properties :
- Boiling Points : The sulfonylmethyl-chloro derivative () has a significantly higher boiling point (556.2°C) compared to the target compound, attributed to stronger intermolecular forces from sulfonyl and chloro groups.
- Solubility: Amino-substituted derivatives (e.g., 4-Amino-N'-phenylbenzenecarboximidamide, ) are more water-soluble due to protonatable amino groups, whereas the methyl/phenyl substituents in the target compound favor organic solvents .
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